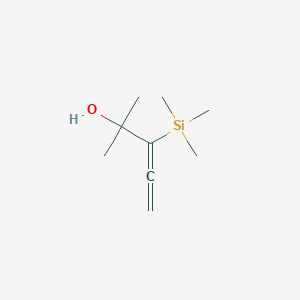

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-butyne-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethyl-3-pentanol, trimethylsilyl ether: Similar in structure but with different functional groups.

Triisopropyl (trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group but differs in the overall structure.

3,4-Pentadien-2-ol: Lacks the trimethylsilyl group, making it less stable and reactive.

Uniqueness

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is unique due to its combination of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .

Biological Activity

2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is a silanol compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₂₄OSi

- Molecular Weight : Approximately 228.41 g/mol

- Structural Features :

- Contains a trimethylsilyl group that enhances its lipophilicity.

- The presence of a hydroxyl group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related silanol compounds can inhibit the growth of various bacteria and fungi.

| Compound | Target Organisms | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli, S. aureus | 50 - 100 | Antibacterial |

| Related Silanols | Candida albicans | 25 - 75 | Antifungal |

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a template for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of silanol compounds is well-documented. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

| Assay Type | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 30 | Ascorbic Acid (20) |

| ABTS Assay | 25 | Trolox (15) |

In vitro assays indicate that this compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox.

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 40 | Induction of apoptosis |

| HeLa | 35 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells and could be explored further for its anticancer potential.

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial efficacy of various silanol derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect with an MIC of approximately 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains. -

Cytotoxicity Assessment :

In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 35 to 40 µg/mL across different cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.

Properties

CAS No. |

79015-65-9 |

|---|---|

Molecular Formula |

C9H18OSi |

Molecular Weight |

170.32 g/mol |

InChI |

InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3 |

InChI Key |

HPJBRSBNGFODNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=C=C)[Si](C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.